molecular formula C13H11NO4 B6189553 3,6-dimethyl isoquinoline-3,6-dicarboxylate CAS No. 2648946-22-7

3,6-dimethyl isoquinoline-3,6-dicarboxylate

Cat. No.: B6189553
CAS No.: 2648946-22-7
M. Wt: 245.2
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl isoquinoline-3,6-dicarboxylate typically involves the esterification of isoquinoline derivatives. One common method includes the reaction of isoquinoline-3,6-dicarboxylic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification .

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3,6-dimethyl isoquinoline-3,6-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the isoquinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Quinoline derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.

Scientific Research Applications

3,6-dimethyl isoquinoline-3,6-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,6-dimethyl isoquinoline-3,6-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Isoquinoline: The parent compound of 3,6-dimethyl isoquinoline-3,6-dicarboxylate.

    Quinoline: A structurally related compound with similar aromatic properties.

    Indole: Another heterocyclic compound with a similar nitrogen-containing ring structure.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for targeted applications in research and industry.

Properties

CAS No.

2648946-22-7

Molecular Formula

C13H11NO4

Molecular Weight

245.2

Purity

95

Origin of Product

United States

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